molecular formula C7H13NO6 B12321213 beta-L-Rhamnopyranosyl nitromethane

beta-L-Rhamnopyranosyl nitromethane

Cat. No.: B12321213
M. Wt: 207.18 g/mol
InChI Key: VKASWJUVZZNJIX-UHFFFAOYSA-N
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Description

Beta-L-Rhamnopyranosyl nitromethane: is a nitro-containing compound that belongs to the class of rhamnopyranosides It is characterized by the presence of a nitromethane group attached to a beta-L-rhamnopyranosyl moiety

Chemical Reactions Analysis

Types of Reactions: Beta-L-Rhamnopyranosyl nitromethane undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: The nitro group can be reduced to form primary amines or other reduced products.

    Substitution: The nitro group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields primary amines, while oxidation can yield nitroalkenes or other oxidized derivatives .

Comparison with Similar Compounds

Similar Compounds:

  • Methyl beta-L-rhamnopyranoside
  • Methyl 2-O-(beta-L-rhamnopyranosyl)-beta-D-glucopyranoside
  • Methyl 2-O-beta(beta-L-rhamnopyranosyl)-alpha-L-arabinopyranoside

Comparison: . The nitro group allows for a wider range of chemical transformations, making it a versatile building block in synthetic chemistry.

Properties

IUPAC Name

2-methyl-6-(nitromethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO6/c1-3-5(9)7(11)6(10)4(14-3)2-8(12)13/h3-7,9-11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKASWJUVZZNJIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)C[N+](=O)[O-])O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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